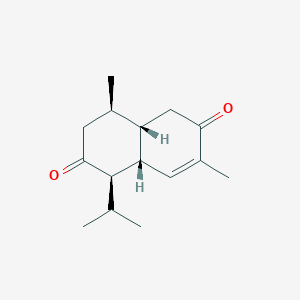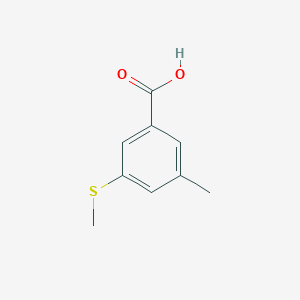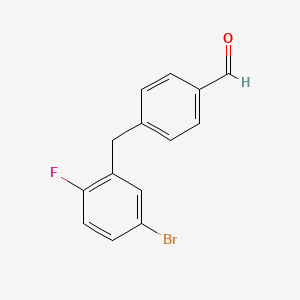
4-(5-Bromo-2-fluorobenzyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-fluorobenzyl)benzaldehyde is an organic compound with the molecular formula C14H10BrFO It is a derivative of benzaldehyde, where the benzyl group is substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorobenzyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluorobenzyl bromide and benzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 5-bromo-2-fluorobenzyl bromide is reacted with benzaldehyde in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(5-Bromo-2-fluorobenzyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of 4-(5-Bromo-2-fluorobenzyl)benzoic acid.
Reduction: Formation of 4-(5-Bromo-2-fluorobenzyl)benzyl alcohol.
科学的研究の応用
4-(5-Bromo-2-fluorobenzyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(5-Bromo-2-fluorobenzyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobenzaldehyde: A closely related compound with similar reactivity but lacking the benzyl group.
5-Bromo-2-fluorobenzyl bromide: Another related compound used as a starting material in the synthesis of 4-(5-Bromo-2-fluorobenzyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H10BrFO |
|---|---|
分子量 |
293.13 g/mol |
IUPAC名 |
4-[(5-bromo-2-fluorophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H10BrFO/c15-13-5-6-14(16)12(8-13)7-10-1-3-11(9-17)4-2-10/h1-6,8-9H,7H2 |
InChIキー |
QGXYIDHOCZRDFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


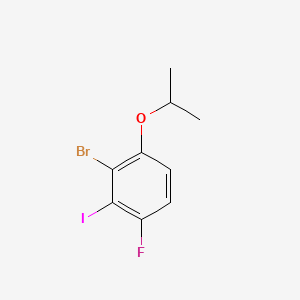
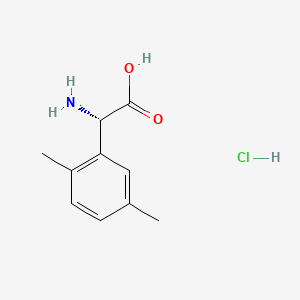
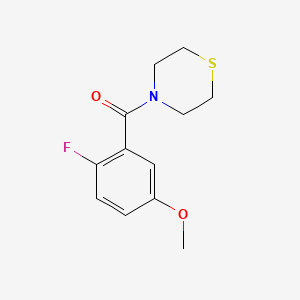
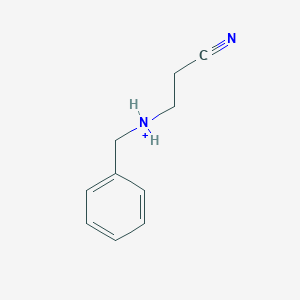
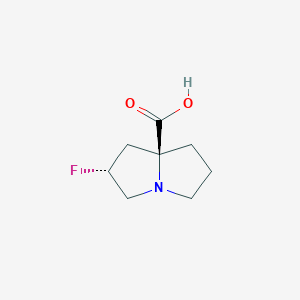

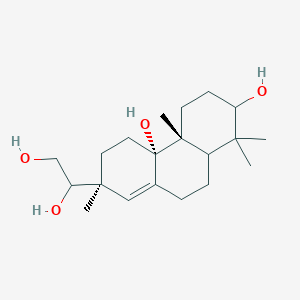
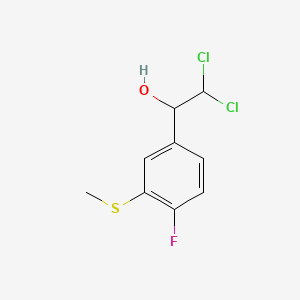
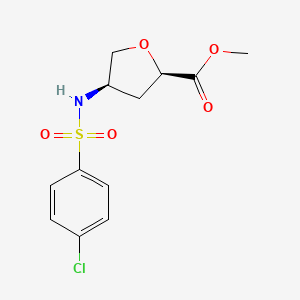
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
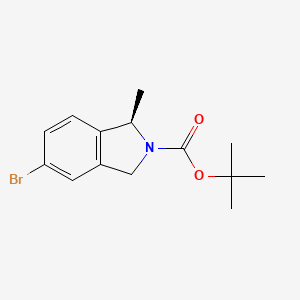
![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
